molecular formula C17H17N5O3 B3002022 4-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034534-84-2

4-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B3002022
CAS No.: 2034534-84-2
M. Wt: 339.355
InChI Key: AVHIBFUKJGNYSO-UHFFFAOYSA-N
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Description

4-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a novel chemical hybrid featuring a benzamide core linked to a 1-ethyl-1H-pyrazole moiety via a 1,2,4-oxadiazole methyl bridge. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a well-characterized bioisostere for ester and amide functionalities, often employed to improve metabolic stability and physicochemical properties of lead compounds . It is known to be present in molecules with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Simultaneously, the pyrazole ring system is a privileged scaffold in pharmacology, found in numerous bioactive molecules and commercial drugs with activities including anti-inflammatory, antipsychotic, and anti-obesity effects . The integration of these two heterocyclic systems into a single molecule, as seen in this compound, is a common strategy in the design of new chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. Researchers may investigate this compound for its potential as a kinase inhibitor, antimicrobial agent, or as a precursor in the synthesis of more complex polyheterocyclic systems. This product is provided as a high-purity material to ensure reliable and reproducible research outcomes. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-acetyl-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-3-22-10-14(8-19-22)16-20-15(25-21-16)9-18-17(24)13-6-4-12(5-7-13)11(2)23/h4-8,10H,3,9H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHIBFUKJGNYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is an organic compound notable for its complex structure and potential biological activities. This compound incorporates a benzamide core with a 1,2,4-oxadiazole and a pyrazole moiety, which contribute to its diverse pharmacological properties. The following sections detail its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5O3C_{17}H_{17}N_{5}O_{3}, with a molecular weight of approximately 339.36 g/mol. The unique structural features include:

  • Benzamide Core : Provides a stable backbone for biological interactions.
  • Oxadiazole Ring : Known for its bioactivity, particularly in anticancer and antimicrobial applications.
  • Pyrazole Moiety : Enhances the compound's ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. A common synthetic route includes the following steps:

  • Formation of the Oxadiazole Ring : Reacting appropriate hydrazones with carboxylic acids under acidic conditions.
  • Benzamide Formation : Coupling the oxadiazole derivative with an acetylated benzamine.
  • Purification : Employing recrystallization or chromatography to isolate the final product.

Biological Activities

Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant biological activities. The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism of Action Reference
AnticancerInhibition of key enzymes involved in cell proliferation (e.g., HDAC, thymidylate synthase)
AntimicrobialDisruption of bacterial cell wall synthesis
Anti-inflammatoryModulation of inflammatory cytokines
AntioxidantScavenging free radicals

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives similar to 4-acetyl-N-(...) exhibited potent inhibition of cancer cell lines by targeting telomerase and HDAC enzymes. These compounds showed IC50 values in the low micromolar range, indicating strong cytotoxic effects against various cancer types .
  • Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved inhibiting bacterial growth by disrupting cell wall synthesis .
  • Anti-inflammatory Effects : Research indicated that compounds containing the oxadiazole structure could effectively reduce levels of pro-inflammatory cytokines in animal models of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Potential Biological Implications Source
4-Acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (Target) 4-Acetylbenzamide, 1-ethylpyrazole 381.31 Enhanced lipophilicity (ethyl group) and potential for π-π stacking (acetyl).
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide 2,4,5-Trifluoro, 3-methoxybenzamide 381.31 Fluorine atoms improve metabolic stability; methoxy group may enhance solubility.
N-{[3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpropanamide Diphenylpropanamide (bulky hydrophobic substituent) 401.5 Increased steric bulk may reduce binding affinity but improve selectivity for hydrophobic targets.
N-[2-[(4-nitrophenyl)amino]ethyl]-2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-benzamide Methylthio-oxadiazole, nitro group ~390 (estimated) Nitro group confers electron-withdrawing effects; thioether may enhance redox activity.
N,1-Dimethyl-N-(2-{3-[(pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)piperidin-4-amine Pyridinylmethyl-oxadiazole, piperidine ~400 (estimated) Piperidine improves solubility; pyridine enables cation-π interactions.

Key Observations

Substituent Effects on Bioavailability :

  • The 4-acetyl group in the target compound contrasts with trifluoro/methoxy groups in its analog . Fluorinated analogs likely exhibit greater metabolic stability due to resistance to oxidative degradation, whereas the acetyl group may serve as a site for hydrolysis or reduction.
  • Diphenylpropanamide derivatives (e.g., ) show higher molecular weights (~401.5 g/mol), which could reduce solubility but improve binding to hydrophobic pockets in proteins.

Heterocyclic Influence: Pyrazole vs. Pyridine/Imidazole: The 1-ethylpyrazole in the target compound offers moderate lipophilicity compared to pyridine (in Compound 37, ) or imidazole (in Compound 75, ), which may alter pharmacokinetic profiles. Thioether vs.

Anticancer Applications: Compounds with nitro or trifluoromethyl groups (e.g., ) may exhibit enhanced cytotoxicity via DNA intercalation or topoisomerase inhibition.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring. A key step is the cyclization of intermediate precursors, such as hydrazides or nitriles, under acidic or dehydrating conditions. For example, phosphorous oxychloride (POCl₃) is often used to cyclize hydrazide intermediates into oxadiazoles at elevated temperatures (120°C) . The pyrazole moiety is introduced via condensation reactions, where substituted benzaldehydes or acetophenones react with hydrazine derivatives in refluxing ethanol or acetic acid . Post-cyclization, functionalization (e.g., acetylation or alkylation) is performed to attach the benzamide group. Reaction monitoring via TLC and intermediate purification via column chromatography are critical for yield optimization .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing oxadiazole (δ 160-165 ppm for C=N) and acetyl (δ 2.6 ppm for CH₃) groups .
  • Infrared Spectroscopy (IR) : Key stretches include C=O (1680–1720 cm⁻¹ for benzamide), C=N (1550–1600 cm⁻¹ for oxadiazole), and N-H (3300 cm⁻¹ for amide) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic success .

Advanced: How can reaction conditions be optimized for the 1,2,4-oxadiazole ring formation?

Optimization involves:

  • Catalyst Selection : POCl₃ or polyphosphoric acid (PPA) enhances cyclization efficiency compared to milder reagents .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates but may require post-reaction neutralization .
  • Temperature Control : Cyclization at 120°C minimizes side products like open-chain intermediates .
  • Stoichiometry : A 1:1 molar ratio of nitrile to hydrazide precursors prevents incomplete cyclization .

Advanced: What computational strategies predict the compound’s biological activity?

  • Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., enzymes or receptors). The oxadiazole and pyrazole rings often show affinity for hydrophobic pockets, while the acetyl group participates in hydrogen bonding .
  • Pharmacophore Modeling : Identifies critical motifs (e.g., oxadiazole as a hydrogen bond acceptor) for activity against specific targets .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability, guiding analog design .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Discrepancies between calculated and observed NMR/IR data may arise from tautomerism or impurities. Strategies include:

  • Purification : Recrystallization or HPLC to isolate pure intermediates .
  • Variable Temperature NMR : Resolves dynamic effects like keto-enol tautomerism in the acetyl group .
  • Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., triazole or pyrazole derivatives) validates assignments .

Advanced: What strategies mitigate low yields in multi-step syntheses?

  • Stepwise Monitoring : Use TLC or LC-MS after each step to identify bottlenecks (e.g., incomplete cyclization) .
  • Protecting Groups : Temporarily shield reactive sites (e.g., amine groups) during harsh reactions .
  • Catalyst Optimization : Transition metal catalysts (e.g., Pd for cross-couplings) improve efficiency in pyrazole functionalization .

Basic: Which structural motifs influence the compound’s bioactivity?

  • 1,2,4-Oxadiazole : Enhances metabolic stability and participates in π-π stacking with aromatic residues in target proteins .
  • Pyrazole : Modulates solubility and binds to hydrophobic enzyme pockets .
  • Acetylbenzamide : Acts as a hydrogen bond donor/acceptor, critical for receptor affinity .

Advanced: How can analogs be designed to improve solubility without compromising activity?

  • Polar Substituents : Introduce methoxy (-OCH₃) or hydroxyl (-OH) groups on the benzamide ring to enhance aqueous solubility .
  • Bioisosteres : Replace the acetyl group with trifluoromethyl (-CF₃) to balance lipophilicity and metabolic stability .
  • Prodrug Approaches : Convert the amide to a hydrolyzable ester, improving bioavailability .

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